2-(Trifluoromethyl)quinoline-4-carbohydrazide
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Overview
Description
2-(Trifluoromethyl)quinoline-4-carbohydrazide is an organic compound with the chemical formula C11H8F3N3O. It is known for its unique structural features, including a trifluoromethyl group attached to a quinoline ring, which imparts distinct chemical properties. This compound is typically found as a colorless crystalline or white crystalline powder and is used primarily as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)quinoline-4-carbohydrazide generally involves the reaction of 3,4-difluorobenzoylhydrazine with 2,3,5-trifluoromethylquinoline in a suitable solvent. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product. The specific experimental steps and conditions may vary depending on the laboratory or industrial setup .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrazides, and substituted quinolines, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Trifluoromethyl)quinoline-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of agrochemicals, such as insecticides, herbicides, and fungicides
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)quinoline-4-carboxylic acid
- 4-Quinolinecarboxylic acid, 2-(trifluoromethyl)-, hydrazide
- 2-(Trifluoromethyl)-4-quinolinecarbohydrazide
Uniqueness
2-(Trifluoromethyl)quinoline-4-carbohydrazide is unique due to its specific structural features, including the trifluoromethyl group and the carbohydrazide moiety. These features impart distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Biological Activity
2-(Trifluoromethyl)quinoline-4-carbohydrazide is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antitubercular properties, along with relevant synthesis methods and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H8F3N3O
- Molecular Weight : Approximately 255.196 g/mol
The compound features a quinoline ring substituted with a trifluoromethyl group and a carbohydrazide functional group, which enhances its lipophilicity and biological activity against various pathogens.
Antimicrobial Activity
Research indicates that this compound exhibits broad-spectrum antimicrobial properties. Quinoline derivatives are known for their effectiveness against bacteria, fungi, and viruses. The trifluoromethyl group is particularly noted for improving the cellular uptake of the compound, enhancing its efficacy against pathogens such as Mycobacterium tuberculosis.
Case Studies and Findings
-
Antitubercular Activity :
- A study demonstrated that quinoline derivatives, including this compound, showed promising results against M. tuberculosis. The binding affinity of these compounds to specific targets was evaluated using molecular docking techniques, revealing potential for inhibition of key proteins involved in the bacterial metabolism .
- Antibacterial Properties :
Anticancer Activity
The biological evaluation of this compound also extends to its anticancer properties. Quinoline derivatives have been studied for their ability to induce apoptosis in cancer cells.
Research Findings
- Cytotoxic Studies :
- DNA Cleavage Studies :
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions :
- The initial step often involves the condensation of appropriate quinoline derivatives with hydrazine or its derivatives.
- Functional Group Modifications :
- Further modifications may include the introduction of the trifluoromethyl group through electrophilic fluorination techniques.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(Trifluoromethyl)quinoline-2-carbohydrazide | C11H8F3N3O | Different position of the carbohydrazide group |
6-Fluoro-4-(trifluoromethyl)quinoline | C11H7F4N3O | Additional fluorine substituent enhancing reactivity |
4-Hydroxyquinoline derivatives | Varies | Hydroxy group provides different reactivity profile |
This table highlights how structural variations influence both chemical reactivity and biological activity among related compounds.
Properties
CAS No. |
1185292-58-3 |
---|---|
Molecular Formula |
C11H8F3N3O |
Molecular Weight |
255.20 g/mol |
IUPAC Name |
2-(trifluoromethyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-5-7(10(18)17-15)6-3-1-2-4-8(6)16-9/h1-5H,15H2,(H,17,18) |
InChI Key |
NXIBPYSMTAAEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)NN |
Origin of Product |
United States |
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